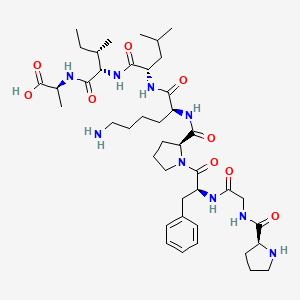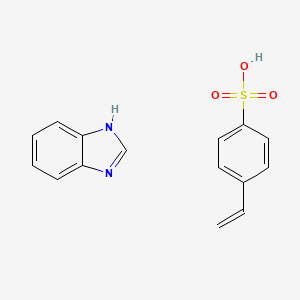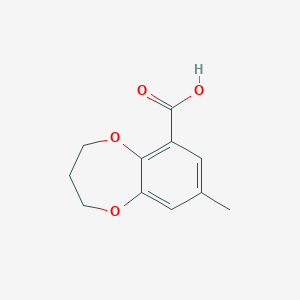
(Anthracen-9-yl)methyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Anthracen-9-yl)methyl bromoacetate is an organic compound that features an anthracene moiety attached to a bromoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl bromoacetate typically involves the reaction of anthracene with bromoacetic acid or its derivatives. One common method is the esterification of anthracene-9-methanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and bromination reactions are applicable. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Anthracen-9-yl)methyl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions, although these are less common for this specific compound.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield anthracene-9-methanol and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted anthracene derivatives depending on the nucleophile used.
Hydrolysis: Anthracene-9-methanol and bromoacetic acid.
Applications De Recherche Scientifique
(Anthracen-9-yl)methyl bromoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential interactions with biological macromolecules, although specific applications in medicine are less well-documented.
Mécanisme D'action
The mechanism of action of (Anthracen-9-yl)methyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The anthracene moiety can also interact with other aromatic systems through π-π stacking interactions, which may be relevant in material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a bromoacetate group.
Anthracene-9-methanol: Lacks the bromoacetate group, making it less reactive in nucleophilic substitution reactions.
9,10-Dibromoanthracene: Contains bromine atoms on the anthracene ring itself, leading to different reactivity patterns.
Uniqueness
(Anthracen-9-yl)methyl bromoacetate is unique due to the combination of the reactive bromoacetate group and the photophysically active anthracene moiety. This dual functionality makes it a versatile compound for various synthetic and material science applications.
Propriétés
Numéro CAS |
141989-10-8 |
|---|---|
Formule moléculaire |
C17H13BrO2 |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
anthracen-9-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C17H13BrO2/c18-10-17(19)20-11-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2 |
Clé InChI |
SOTHVENDOPSHRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)
![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)



![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)



